

"Dipentylacetic acid" fundamental properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentylacetic acid*

Cat. No.: *B1295372*

[Get Quote](#)

An In-Depth Technical Guide to Dipentylacetic Acid

Introduction

Dipentylacetic acid, systematically known as 2-pentylheptanoic acid, is a branched-chain carboxylic acid. It is a structural analogue of the well-established pharmaceutical agent Valproic Acid (VPA), which is widely used as an anticonvulsant and mood stabilizer. Despite this structural similarity, current research indicates that **Dipentylacetic acid** possesses a distinct biological activity profile. This guide provides a comprehensive overview of the fundamental properties of **Dipentylacetic acid**, intended for researchers, scientists, and professionals in the field of drug development. It covers its chemical and physical characteristics, known biological activities and mechanism of action, and detailed experimental protocols for its synthesis and analysis.

Core Chemical and Physical Properties

Dipentylacetic acid is primarily available as a research chemical. Its core identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for Dipentylacetic Acid

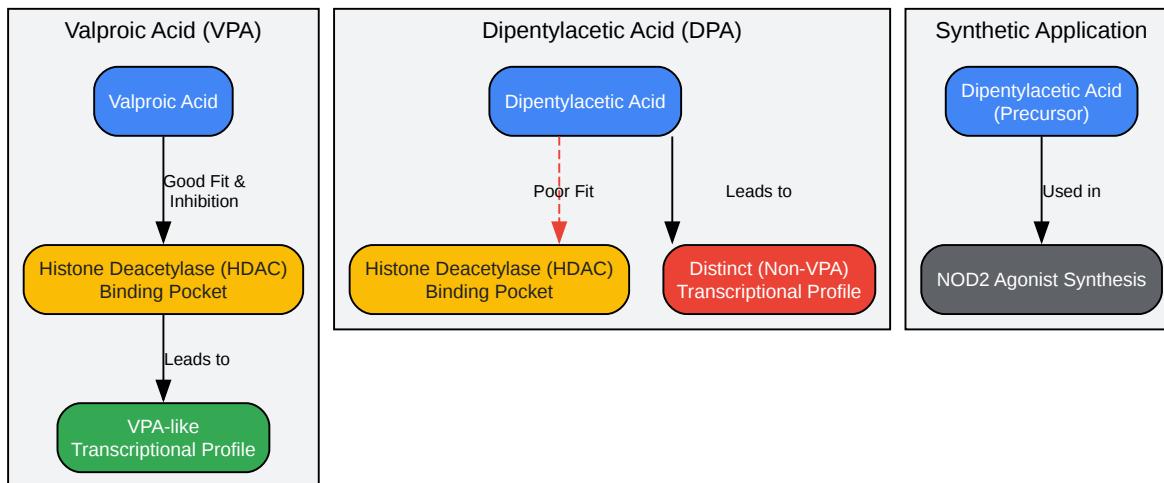
Identifier	Value
IUPAC Name	2-pentylheptanoic acid
Synonyms	Dipentylacetic acid, di-n-Amylactic acid, Diamylacetic acid
CAS Number	5422-52-6 [1] [2]
Molecular Formula	C ₁₂ H ₂₄ O ₂
Molecular Weight	200.32 g/mol
InChI Key	PLVOWOHSFJLXOR-UHFFFAOYSA-N

| Canonical SMILES | CCCCC(CCCCC)C(=O)O |

Table 2: Physical Properties of **Dipentylacetic Acid**

Property	Value	Citation
Physical Form	Liquid	[3]
Boiling Point	306.6 °C at 760 mmHg	[4]
	170 °C at 7 mmHg	[5]
Melting Point	No data available	[2] [6]
Density	0.903 g/cm ³	[4]
Flash Point	165.7 °C	[4]
Refractive Index	1.446	[4]
Water Solubility	No data available. Inferred to be low.	[2] [6]

| pKa | Estimated to be ~4.6 (similar to VPA) |[\[1\]](#)[\[7\]](#) |


Biological Activity and Mechanism of Action

While **Dipentylacetic acid** is an analogue of Valproic acid (VPA), assuming a similar mechanism of action is not supported by available evidence. VPA is known to exert its effects, at least in part, through the inhibition of histone deacetylases (HDACs). However, comparative studies reveal a different biological profile for **Dipentylacetic acid**.

A key study utilizing transcriptional profiling (transcriptomics) to compare a series of branched carboxylic acids found that **Dipentylacetic acid** elicits a transcriptional response that is markedly different from that of VPA.^{[8][9]} This suggests that it does not share the same primary mode of action.^[8] Furthermore, molecular docking simulations against HDAC3, a putative target of VPA, showed that **Dipentylacetic acid** does not fit well within the enzyme's binding pocket, with several atoms positioned outside the key interaction area.^[1] This provides a potential mechanistic explanation for the observed differences in gene expression profiles.^[8]

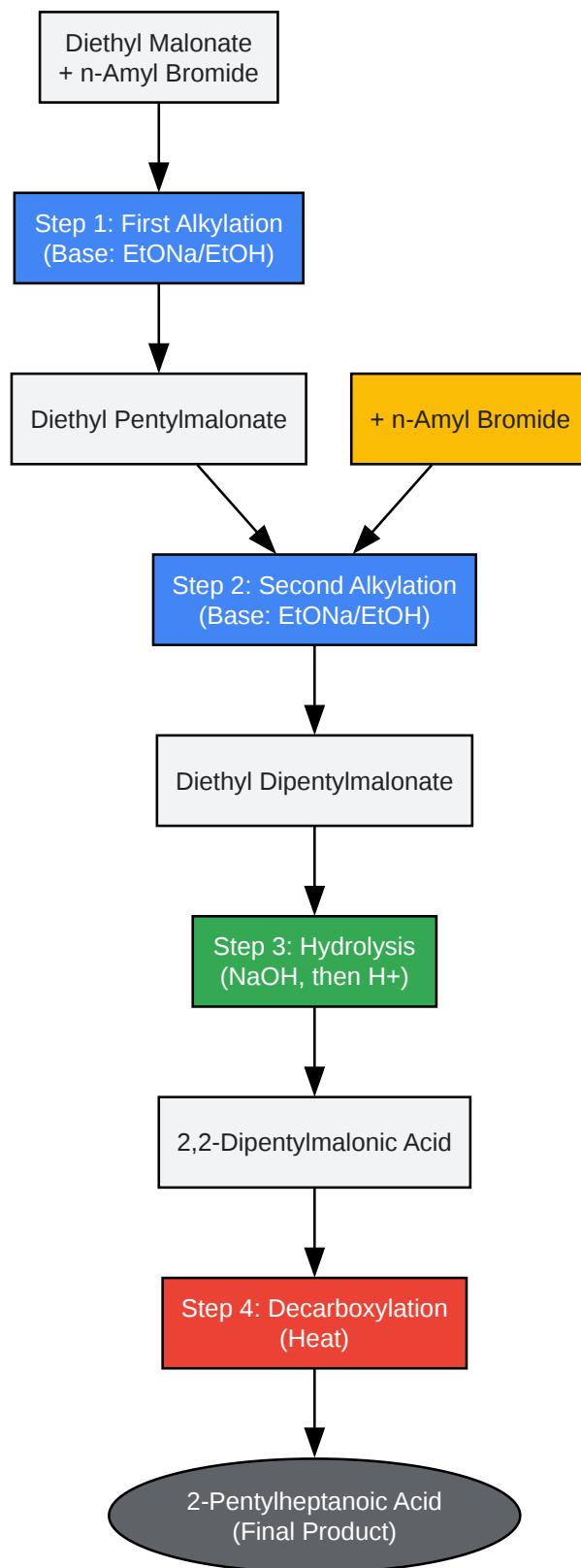
In terms of pharmacokinetics, **Dipentylacetic acid** is metabolized by both rat and human hepatocytes.^[1] The in vitro intrinsic clearance rate was found to be higher for **Dipentylacetic acid** compared to VPA, indicating potentially faster metabolism.^[1]

Currently, the primary documented role of **Dipentylacetic acid** in a biological context is as a synthetic precursor. It has been used in the chemical synthesis of novel agonists for Nucleotide-binding oligomerization domain-containing protein 2 (NOD2), a receptor involved in the innate immune system.^{[10][11]} This highlights its utility as a building block in the development of new chemical entities rather than as an active agent itself.

[Click to download full resolution via product page](#)

Caption: Divergent biological pathways of Valproic Acid and **Dipentylacetic Acid**.

Experimental Protocols


Synthesis of 2-Pentylheptanoic Acid

A reliable method for the synthesis of 2-pentylheptanoic acid, which may not be readily available commercially, is the malonic ester synthesis.^[3] This procedure involves the sequential dialkylation of diethyl malonate, followed by saponification and decarboxylation.

Protocol:

- Step 1: First Alkylation: Diethyl malonate is alkylated with n-amyl bromide (1-bromopentane) in the presence of a strong base, such as sodium ethoxide in ethanol, to form diethyl pentylmalonate.
- Step 2: Second Alkylation: The resulting diethyl pentylmalonate is subjected to a second alkylation step under similar conditions, again using n-amyl bromide, to yield diethyl dipentylmalonate.


- Step 3: Hydrolysis (Saponification): The diethyl dipentylmalonate is hydrolyzed to 2,2-dipentylmalonic acid using a strong base like sodium hydroxide, followed by acidification.
- Step 4: Decarboxylation: The substituted malonic acid is then heated, causing it to decarboxylate and yield the final product, 2-pentylheptanoic acid.^{[3][5]} The crude product can be purified by vacuum distillation.^[5]

[Click to download full resolution via product page](#)**Caption:** Malonic ester synthesis workflow for 2-pentylheptanoic acid.

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of **Dipentylacetic acid**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used for structural confirmation. The reported ^1H -NMR spectral data for 2-pentylheptanoic acid is as follows:
 - ^1H -NMR (500MHz, CDCl_3) δ : 0.88 (6H, broad triplet, $J=7.0$ Hz), 1.22–1.36 (12H, multiplet), 1.42–1.51 and 1.58–1.67 (each 2H, each multiplet), 2.31–2.37 (1H, multiplet), 10.36 (1H, broad singlet, COOH).[3]
- High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for determining the purity of **Dipentylacetic acid**. A general-purpose method would involve:
 - Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 μm).[10]
 - Mobile Phase: A gradient of acetonitrile and water, often with an additive like 0.1% trifluoroacetic acid (TFA) to ensure the analyte is in its protonated form.[10]
 - Detection: UV detection at a low wavelength (e.g., 210-220 nm) is typical for carboxylic acids lacking a strong chromophore.
 - Analysis: The purity is determined by the area percentage of the main peak.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for HPLC purity assessment.

Conclusion

Dipentylacetic acid is a C12 branched-chain fatty acid and a higher-order analogue of Valproic acid. While its physical properties are partially characterized, its biological activity is an area of active investigation. Crucially, researchers should not assume a VPA-like mechanism of action, as transcriptomic and molecular modeling data indicate a distinct biological profile. Its primary current application is as a specialized chemical intermediate in research and development. The well-defined malonic ester synthesis provides a reliable route for its preparation, and standard chromatographic and spectroscopic methods can be used for its

analysis. Future research is needed to fully elucidate the specific biological effects and potential therapeutic applications of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cefic-iri.org [cefic-iri.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. molbase.com [molbase.com]
- 5. pure.rug.nl [pure.rug.nl]
- 6. combi-blocks.com [combi-blocks.com]
- 7. 2-Propylpentanoic acid | 99-66-1 [chemicalbook.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Distinctive Immune Signatures Driven by Structural Alterations in Desmurmamylpeptide NOD2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. ["Dipentylacetic acid" fundamental properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295372#dipentylacetic-acid-fundamental-properties\]](https://www.benchchem.com/product/b1295372#dipentylacetic-acid-fundamental-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com